tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
Overview
Description
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate, also known as tert-butyl 4-(1-piperidinyl)phenylcarbamate, is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further bonded to a carbamate group. It is commonly used as an intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in the synthesis of various pharmaceuticals , which suggests that its targets could vary depending on the specific drug it’s used to create.
Mode of Action
N-BOC 4-piperidinoaniline is a Boc-protected compound. The Boc group (tert-butyl oxy carbonyl) is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, revealing the active amine group . This allows N-BOC 4-piperidinoaniline to interact with its targets in a controlled manner.
Biochemical Analysis
Biochemical Properties
N-BOC 4-piperidinoaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents for diseases like Alzheimer’s . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.
Cellular Effects
N-BOC 4-piperidinoaniline affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function and signaling . Additionally, the compound’s presence can modulate gene expression related to metabolic pathways, further affecting cellular metabolism .
Molecular Mechanism
At the molecular level, N-BOC 4-piperidinoaniline exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by forming a stable complex with the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-BOC 4-piperidinoaniline can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with prolonged exposure leading to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-BOC 4-piperidinoaniline vary with different dosages in animal models. At low doses, it can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
N-BOC 4-piperidinoaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, N-BOC 4-piperidinoaniline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
N-BOC 4-piperidinoaniline’s subcellular localization is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate typically involves the protection of the amine group on 4-piperidinoaniline with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of 4-piperidinoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate in an organic solvent like methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate undergoes various types of chemical reactions, including:
Scientific Research Applications
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate can be compared with other similar compounds, such as:
N-BOC 4-hydroxypiperidine: Similar in structure but with a hydroxyl group instead of an aniline group.
N-BOC 4-aminopiperidine: Contains an amino group instead of an aniline group, leading to different reactivity and applications.
N-BOC 4-piperidone: Features a ketone group, making it useful in different synthetic pathways.
This compound is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIQMNDLTPMGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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